Hydrobenzoin

Description

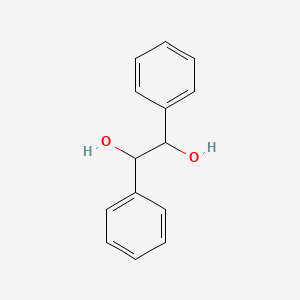

1, 2-Diphenylethane-1, 2-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 1, 2-Diphenylethane-1, 2-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870557 | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-70-6, 579-43-1 | |

| Record name | Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Hydrobenzoin: A Journey Through Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of hydrobenzoin, from its discovery in the 19th century to the evolution of its synthesis, with a particular focus on the stereochemical intricacies that have defined its study. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and comparative data, to serve as a valuable resource for professionals in the fields of chemical research and drug development.

From Benzaldehyde to a Tale of Two Diastereomers: The Discovery and Early Synthesis of this compound

The story of this compound is intrinsically linked to the chemistry of benzaldehyde. While Justus von Liebig and Friedrich Wöhler first reported the synthesis of benzoin, the precursor to this compound, in 1832 through the now-famous benzoin condensation, the discovery of this compound itself followed from the exploration of reduction reactions of benzaldehyde.

Early methods for the synthesis of this compound involved the reduction of benzaldehyde using nascent hydrogen, typically generated from sodium amalgam in aqueous ethanol. This reaction, a landmark in early organic synthesis, yielded a mixture of two diastereomers: the achiral meso-hydrobenzoin and the chiral, racemic (±)-hydrobenzoin. The separation and characterization of these stereoisomers became a significant focus of study for chemists of the era, contributing to the foundational principles of stereochemistry.

The initial synthesis of this compound can be attributed to the broader study of the reduction of aromatic aldehydes in the mid-19th century. While a single definitive discoverer is not prominently cited in the historical literature, the formation of this compound from benzaldehyde was a known reaction following the elucidation of the structure of benzoin.

The Evolution of Synthetic Strategies: A Timeline

The synthesis of this compound has evolved significantly since its initial discovery, driven by the pursuit of higher yields, greater stereocontrol, and more efficient and safer reagents. The following diagram illustrates the key historical developments in the synthesis of this compound.

Comparative Analysis of Historical Synthesis Methods

The following table summarizes the quantitative data for key historical methods of this compound synthesis, providing a clear comparison of their yields and stereoselectivity.

| Method | Starting Material | Reducing/Coupling Agent | Typical Yield (%) | Diastereomeric Ratio (meso:dl) | Enantiomeric Excess (ee %) |

| Early Reduction | Benzaldehyde | Sodium Amalgam (Na/Hg) | Moderate | Variable | 0 (Racemic) |

| Benzil Reduction | Benzil | Sodium Borohydride (NaBH₄) | High (>90%) | Predominantly meso | Not Applicable |

| Asymmetric Pinacol Coupling | Benzaldehyde | TiCl₄ / Chiral Ligand | 60-80% | Variable | Up to 99% |

| Sharpless Dihydroxylation | trans-Stilbene | AD-mix | >95% | Not Applicable | >99% |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the history of this compound synthesis.

Synthesis of meso-Hydrobenzoin via Reduction of Benzil with Sodium Borohydride

This procedure is a classic undergraduate organic chemistry experiment that demonstrates the stereoselective reduction of a diketone.

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 2.0 g of benzil in 20 mL of 95% ethanol with gentle heating.

-

Cool the solution to room temperature, which may result in the precipitation of some benzil.

-

In a single portion, add 0.4 g of sodium borohydride to the stirred suspension.

-

Continue stirring the mixture at room temperature. The yellow color of the benzil should fade within 10-15 minutes, indicating the completion of the reduction.

-

After the solution becomes colorless, add 20 mL of deionized water.

-

Heat the mixture to a gentle boil to decompose any excess sodium borohydride.

-

If the solution is not clear, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the meso-hydrobenzoin.

-

Collect the white, crystalline product by vacuum filtration and wash it with a small amount of cold water.

-

Dry the product to a constant weight. The expected yield is typically greater than 90%.

Asymmetric Pinacol Coupling of Benzaldehyde

This method, pioneered by Mukaiyama, represents a significant advance in the direct synthesis of enantiomerically enriched this compound.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust

-

Chiral diol ligand (e.g., (R,R)-TADDOL)

-

Dichloromethane (anhydrous)

-

Benzaldehyde

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred suspension of 2.0 mmol of zinc dust and 1.1 mmol of a chiral diol ligand in 10 mL of anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add 1.0 mmol of TiCl₄ dropwise at room temperature.

-

Stir the resulting mixture for 30 minutes.

-

Cool the mixture to 0°C and add 1.0 mmol of benzaldehyde dropwise.

-

Allow the reaction to proceed at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound. The yield and enantiomeric excess will depend on the specific chiral ligand used.

Logical Workflow for Stereoisomer Determination

The determination of the stereochemical outcome of this compound synthesis is a critical aspect of its study. The following diagram illustrates the logical workflow for identifying the specific stereoisomers produced in a given reaction.

Conclusion

The history of this compound's discovery and synthesis is a microcosm of the development of organic chemistry itself. From the early, non-stereocontrolled reductions to the highly sophisticated asymmetric methods of today, the study of this seemingly simple diol has provided fertile ground for advancing our understanding of reaction mechanisms and stereochemistry. For researchers and professionals in drug development, the chiral scaffold of this compound continues to be a valuable building block in the synthesis of complex, biologically active molecules. This guide serves as a testament to the enduring importance of this foundational molecule and the elegant chemistry that surrounds it.

An In-depth Technical Guide to the Chemical Properties and Physical Data of Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a diol of significant interest in organic chemistry and drug development. Its structure contains two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and an achiral meso compound. This guide provides a comprehensive overview of the chemical properties and physical data of this compound, with a focus on its stereoisomers. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their laboratory work.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. The physical and chemical properties of its stereoisomers vary, particularly in terms of their optical activity and melting points. These differences are crucial for their separation and characterization.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| pKa | 13.38 ± 0.20 (Predicted) | [2][3] |

| LogP | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 2: Physical Data of this compound Stereoisomers

| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Optical Rotation ([α]D) |

| (±)-Hydrobenzoin (Racemic) | 132-135 | ~314.4 (rough estimate) | ~1.078 (rough estimate) | Not Applicable |

| meso-Hydrobenzoin | 134–139 | ~373 | ~1.193 | Not Applicable |

| (R,R)-(+)-Hydrobenzoin | 146-149 | ~314.4 (rough estimate) | ~1.078 (rough estimate) | +93° to +97.6° (c=2.5 in ethanol or chloroform) |

| (S,S)-(-)-Hydrobenzoin | 146-150 | ~314.4 (rough estimate) | ~1.078 (rough estimate) | -94° to -97.0° (c=2.5 in ethanol or c=1 in chloroform) |

Note: The reported values are ranges compiled from multiple sources and can vary slightly based on experimental conditions and purity.[2][3][5][6][7][8][9][10][11]

Table 3: Solubility Data of this compound

| Solvent | (±)-Hydrobenzoin | meso-Hydrobenzoin | (R,R)/(S,S)-Hydrobenzoin |

| Water | Slightly soluble (0.25% at 20°C, 1.25% at 100°C)[10] | Partly miscible[5] | Slightly soluble |

| Ethanol | Soluble | Soluble (25 mg/mL), especially when hot[6] | Soluble in ethanol[8] |

| Methanol | Soluble | Slightly soluble[3] | |

| Chloroform | Freely soluble in hot chloroform[10] | Soluble in hot chloroform[6] | Slightly soluble[3] |

| DMSO | Soluble[2] | ||

| Ether/Petroleum Ether | Crystals can be formed from this mixture[10] | ||

| Acetone | Soluble[7] |

Experimental Protocols

Synthesis of meso-Hydrobenzoin via Reduction of Benzil

A common and stereoselective method for synthesizing this compound is the reduction of benzil using sodium borohydride. This reaction typically yields the meso isomer as the major product.

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

In a suitable flask, dissolve benzil in 95% ethanol. Gentle heating may be required to achieve complete dissolution.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions while stirring. The yellow color of the benzil solution should fade.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for approximately 10-20 minutes.

-

To quench the reaction and hydrolyze the borate ester intermediate, slowly add deionized water.

-

Heat the mixture to a gentle boil to ensure complete hydrolysis and dissolve the product.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with cold deionized water.

-

Dry the product to obtain meso-hydrobenzoin.

Reaction Mechanism:

The reduction of benzil to this compound with sodium borohydride is a nucleophilic addition reaction. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbons of benzil. The reaction proceeds in two steps, with the formation of an intermediate alkoxide which is then protonated by the solvent (ethanol or water) to yield the diol. The stereoselectivity towards the meso isomer is attributed to the steric hindrance in the transition state, which favors the hydride attack from the less hindered face of the second carbonyl group after the first has been reduced.

Caption: Reaction mechanism for the synthesis of meso-hydrobenzoin from benzil.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with high purity, suitable for further analysis and applications.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture or hot water)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly.

Characterization Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for distinguishing between its stereoisomers.

-

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the aromatic protons and the methine (CH-OH) and hydroxyl (OH) protons. The chemical shifts and coupling constants of the methine protons can provide information about the relative stereochemistry of the two hydroxyl groups. In DMSO-d₆, the methine protons of meso-hydrobenzoin appear as a singlet, while those of the racemic mixture appear as a singlet at a slightly different chemical shift. The hydroxyl protons also show distinct signals.[12]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The number of signals can indicate the symmetry of the stereoisomer.

Typical Experimental Parameters for ¹H NMR:

-

Spectrometer: 300-500 MHz

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Concentration: 5-10 mg/mL

-

Temperature: Room temperature

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Key Absorptions:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Absorptions in the 3000-3100 cm⁻¹ region due to C-H stretching of the aromatic rings.

-

Strong absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to C=C stretching within the aromatic rings.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Techniques: Electron Ionization (EI) is a common method for this compound.

-

Expected Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 214.

-

Fragmentation: Common fragmentation patterns involve the loss of water (H₂O) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential data and experimental protocols for this compound, a versatile compound with applications in stereoselective synthesis and as a chiral auxiliary. The detailed information on its physical and chemical properties, along with methodologies for its preparation and characterization, serves as a valuable resource for researchers in academia and the pharmaceutical industry. The distinct properties of its stereoisomers underscore the importance of stereochemical control in organic synthesis and drug development.

References

- 1. This compound | C14H14O2 | CID 95447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 3. (S,S)-(-)-HYDROBENZOIN | 2325-10-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. meso-Hydrobenzoin | 579-43-1 | Benchchem [benchchem.com]

- 7. CAS 655-48-1: this compound (racemic) | CymitQuimica [cymitquimica.com]

- 8. (R,R)-(+)-HYDROBENZOIN CAS#: 52340-78-0 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound [drugfuture.com]

- 11. 内消旋-间氢化苯偶姻 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Solved Meso-hydrobenzoin 1H-NMR spectra HO OH 7.36 3.65 HO | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Stereoisomers of Hydrobenzoin: Meso, (R,R), and (S,S)

For Researchers, Scientists, and Drug Development Professionals

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a diol that serves as a classic example in the study of stereoisomerism. Its molecular structure contains two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso compound. Understanding the unique properties and relationships of these stereoisomers is crucial for their application in asymmetric synthesis, chiral catalysis, and as building blocks in the development of pharmaceuticals.

The Stereoisomers of this compound

The three stereoisomers of this compound are:

-

(1R,2R)-1,2-diphenylethane-1,2-diol , commonly referred to as (R,R)-hydrobenzoin.

-

(1S,2S)-1,2-diphenylethane-1,2-diol , commonly referred to as (S,S)-hydrobenzoin.

-

(1R,2S)-1,2-diphenylethane-1,2-diol , a meso compound, referred to as meso-hydrobenzoin.

The (R,R) and (S,S) isomers are non-superimposable mirror images of each other and are therefore enantiomers. The meso isomer, due to an internal plane of symmetry, is achiral and is a diastereomer of both the (R,R) and (S,S) enantiomers. This diastereomeric relationship results in different physical properties between the meso form and the enantiomeric pair, which is fundamental to their separation.

Quantitative Data of this compound Stereoisomers

The distinct spatial arrangements of the stereoisomers of this compound lead to measurable differences in their physical properties. These differences are critical for their identification and separation.

| Property | meso-Hydrobenzoin | (R,R)-Hydrobenzoin | (S,S)-Hydrobenzoin |

| Melting Point (°C) | 137 - 139 | 146 - 150[1][2] | 148 - 150 |

| Specific Rotation ([(\alpha)]D) | 0° (achiral) | +93° to +96° (in ethanol)[1] | -94° (c=2.5 in ethanol) |

Stereoisomeric Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

References

fundamental principles of hydrobenzoin chirality

An In-depth Technical Guide to the Fundamental Principles of Hydrobenzoin Chirality

Introduction to Chirality and this compound

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] This property is of paramount importance in drug development and materials science, as different stereoisomers of a molecule can exhibit vastly different biological activities and physical properties. A molecule's chirality is determined by its symmetry; the absence of an internal mirror plane or a center of inversion typically renders a molecule chiral.[2] Chiral molecules containing a single chiral center exist as a pair of enantiomers, which rotate plane-polarized light in equal but opposite directions.[1][2]

This compound, systematically named 1,2-diphenyl-1,2-ethanediol, is a C2-symmetric diol that serves as a classic model for understanding chirality in molecules with multiple stereocenters.[3][4] Its structure contains two chiral carbon atoms, leading to the existence of three stereoisomers: a pair of enantiomers and a meso compound.[5][6] Due to its well-defined stereochemistry and the accessibility of its various isomers, this compound is widely utilized as a chiral ligand, auxiliary, and building block in asymmetric synthesis.[3][4][7][8]

Stereoisomers of this compound

This compound possesses two chiral centers at the carbon atoms bearing the hydroxyl groups. This gives rise to four possible stereoisomers based on the R/S nomenclature: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[5]

-

(1R,2R)- and (1S,2S)-Hydrobenzoin : These two isomers are non-superimposable mirror images of each other and constitute a pair of enantiomers .[5] They are optically active, rotating plane-polarized light to an equal degree but in opposite directions.[1] A 1:1 mixture of these enantiomers is known as a racemic mixture or (±)-hydrobenzoin.

-

(1R,2S)-Hydrobenzoin : This isomer is identical to its mirror image, (1S,2R), due to an internal plane of symmetry. This achiral, optically inactive stereoisomer is referred to as meso-hydrobenzoin .[2][9] The meso form is a diastereomer of both the (1R,2R) and (1S,2S) enantiomers.

The relationship between these stereoisomers is a critical concept in stereochemistry.

Quantitative Physical Properties

The different spatial arrangements of the this compound isomers lead to distinct physical properties, which are crucial for their identification and separation.

| Stereoisomer | Melting Point (°C) | Specific Optical Rotation ([α]D) | CAS Number |

| (±)-dl-Hydrobenzoin | 120 | 0° | 655-48-1 |

| (+)-(1R,2R)-Hydrobenzoin | 148-150 | +91.6° (c=1.05, ethanol)[7] | 52340-78-0[10] |

| (-)-(1S,2S)-Hydrobenzoin | 148-150[11] | -94° (c=2.5, ethanol)[11][12] | 2325-10-2[11] |

| meso-Hydrobenzoin | 137-139[13] | 0° | 579-43-1[9][13] |

Note: Specific rotation values can vary slightly depending on the solvent, concentration, and temperature.

Synthesis of this compound Stereoisomers

The stereochemical outcome of this compound synthesis is highly dependent on the reaction pathway and reagents used. A common route is the reduction of benzil (1,2-diphenylethane-1,2-dione).

Experimental Protocol: Synthesis of meso-Hydrobenzoin via Reduction of Benzil

This protocol describes the stereoselective reduction of benzil to yield meso-hydrobenzoin, a common undergraduate laboratory experiment.[14]

Reaction: 4 C₁₄H₁₀O₂ + NaBH₄ + 4 CH₃CH₂OH → 4 C₁₄H₁₄O₂ + NaB(OCH₂CH₃)₄

Materials:

-

Benzil

-

Sodium borohydride (NaBH₄)

-

95% Ethanol

-

Deionized water

-

Reaction flask (e.g., 50 mL Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve a measured quantity of benzil (e.g., 0.50 g) in 95% ethanol (e.g., 5 mL) in the reaction flask with gentle warming and stirring.

-

Cooling: Cool the resulting solution in an ice bath until the temperature is below 20°C.

-

Reduction: In small portions over approximately 5 minutes, add sodium borohydride (e.g., 0.10 g) to the stirred solution. The yellow color of the benzil should fade.

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with continued stirring.

-

Precipitation: Add deionized water (e.g., 15 mL) to the reaction mixture. The product, meso-hydrobenzoin, will precipitate as a white solid.

-

Isolation: Cool the mixture in an ice bath for 10-15 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with cold deionized water to remove any inorganic salts.

-

Drying: Allow the product to air dry completely. Characterize the product by measuring its melting point (expected: 137-139°C) and comparing it with the starting material.[13]

Experimental Protocol: Asymmetric Synthesis of (R,R)-Hydrobenzoin

This procedure details a highly efficient dynamic kinetic resolution for synthesizing optically pure (R,R)-hydrobenzoin from benzil using a chiral ruthenium catalyst.[7]

Materials:

-

Benzil

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

RuCl--INVALID-LINK-- catalyst

-

Dry Dimethylformamide (DMF)

-

Methanol and 2-Propanol for recrystallization

-

Four-necked, round-bottomed flask with mechanical stirrer, condenser, and thermometer

Procedure:

-

Hydrogen Source Preparation: In a 100 mL four-necked flask, charge a mixture of formic acid (8.70 mL, 230 mmol) and triethylamine (19.0 mL, 136 mmol).

-

Reaction Setup: To this formic acid-triethylamine mixture at ambient temperature, add benzil (11.0 g, 52.3 mmol) and the chiral Ru catalyst (33.3 mg, 0.0524 mmol).

-

Reaction Conditions: Stir the reaction mixture at 40°C for 24 hours.

-

Workup: Cool the mixture to 0°C and add 50 mL of water with stirring. A pale pink precipitate will form.

-

Isolation of Crude Product: Filter the precipitate through a Büchner funnel, wash with water (50 mL), and dry in vacuo to yield a white solid (95% yield).

-

Purification: Dissolve the crude product in hot methanol (50 mL) at 60°C. Cool the filtrate first to room temperature and then to -40°C to induce crystallization.

-

Final Product Collection: Isolate the white crystals by filtration, wash with ice-cold 2-propanol (10 mL), and dry to provide optically pure (R,R)-hydrobenzoin (82% yield, >99% ee).[7]

Chiral Resolution and Analysis

When a synthesis produces a racemic mixture, separation of the enantiomers is required to obtain optically pure compounds. This process is known as chiral resolution.[15]

Methods of Chiral Resolution

-

Preferential Crystallization: This method relies on seeding a supersaturated solution of a racemic mixture with a pure crystal of one enantiomer. This seed induces the crystallization of only that enantiomer from the solution. For instance, seed crystals of (−)-hydrobenzoin can be used to crystallize this enantiomer from an ethanol solution of (±)-hydrobenzoin.[15]

-

Chiral Derivatizing Agents: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. The resolving agent is then removed to yield the pure enantiomers.[15]

-

Chiral Chromatography: In this technique, the stationary phase of a chromatography column is made chiral.[15] As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. Supercritical fluid chromatography (SFC) using a chiral stationary phase like CHIRALPAK® IA-3 has been shown to effectively separate (+)-hydrobenzoin, (-)-hydrobenzoin, and meso-hydrobenzoin.[16]

Analytical Techniques

-

Polarimetry: Measures the optical rotation of a chiral compound, allowing for the determination of its enantiomeric excess (ee). A racemic mixture will have an optical rotation of zero.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical, the spectra of diastereomers are different. The diastereoselectivity of a reaction producing this compound can be determined by ¹H NMR, as the methine protons (CH-OH) of the dl and meso forms appear at different chemical shifts (e.g., δ 4.86 for (R,R) and δ 4.98 for meso in CDCl₃).[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful tool for both analytical and preparative separation of enantiomers, providing accurate determination of enantiomeric excess.[11]

References

- 1. Khan Academy [khanacademy.org]

- 2. Part 2: Fundamental Concepts of Chirality – Chiralpedia [chiralpedia.com]

- 3. Directed ortho,ortho'-dimetalation of this compound: Rapid access to this compound derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Bidirectional metalation of this compound: direct access to new chiral ligands and auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meso-Hydrobenzoin [webbook.nist.gov]

- 10. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 11. (S,S)-(-)-Hydrobenzoin 99 , ee 99 GLC 2325-10-2 [sigmaaldrich.com]

- 12. (S,S)-(-)-Hydrobenzoin 99 , ee 99 GLC 2325-10-2 [sigmaaldrich.com]

- 13. meso-Hydrobenzoin 99 579-43-1 [sigmaaldrich.com]

- 14. chemistry.louisiana.edu [chemistry.louisiana.edu]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. chiraltech.com [chiraltech.com]

hydrobenzoin synthesis from benzil mechanism

An In-depth Technical Guide to the Synthesis of Hydrobenzoin from Benzil

Introduction

The reduction of α-diketones is a fundamental transformation in organic synthesis, providing access to 1,2-diols, which are valuable building blocks for numerous complex molecules and chiral ligands.[1] The synthesis of this compound from benzil via reduction with sodium borohydride (NaBH₄) is a classic and illustrative example of this reaction class. This process is noted for its high diastereoselectivity, offering a practical route to specific stereoisomers of 1,2-diphenyl-1,2-ethanediol (this compound).[2][3]

This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data for the synthesis of this compound from benzil. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Reaction Mechanism and Stereochemistry

The conversion of benzil to this compound is a reduction reaction where the two ketone carbonyl groups are converted into secondary alcohols.[4] The most commonly employed reducing agent for this transformation is sodium borohydride (NaBH₄), a mild and selective reagent that is easy to handle and effective for reducing aldehydes and ketones.[5][6]

The mechanism proceeds in two main stages:

-

Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of one of the carbonyl groups in benzil.[2][7] This attack breaks the carbon-oxygen π-bond, forming an alkoxide intermediate. As each molecule of NaBH₄ can deliver up to four hydride ions, one equivalent can theoretically reduce four carbonyl groups.[6] After the first hydride addition, a chiral center is created, which influences the direction of the second hydride attack on the remaining carbonyl group.[8]

-

Intermediate Formation and Hydrolysis: The resulting alkoxide can coordinate with the boron atom, leading to the formation of a borate ester intermediate.[2][5] This process repeats for the second carbonyl group. The final step involves the hydrolysis of the borate ester by adding a protic solvent like water or ethanol, which protonates the alkoxides to yield the final diol product, this compound.[5][9]

A significant feature of this reaction is its diastereoselectivity. Benzil reduction can theoretically produce three stereoisomers: (1R,2R)-hydrobenzoin, (1S,2S)-hydrobenzoin (which form a racemic mixture), and the achiral meso-hydrobenzoin.[10][11] The reaction with sodium borohydride predominantly yields the meso isomer.[2][10] This selectivity is attributed to the initial reduction creating a sterically hindered environment that directs the subsequent hydride attack to the opposite face of the second carbonyl group, leading to the more stable, less sterically hindered meso product.[10]

Caption: Mechanism for the diastereoselective reduction of benzil.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a comparison of reaction scales, conditions, and outcomes.

| Parameter | Microscale Protocol[6] | Semi-Microscale Protocol[6] | Protocol C[4] | Protocol D[3] | Protocol E[2] |

| Reactants | |||||

| Benzil | 100 mg (0.476 mmol) | 1.0 g (4.76 mmol) | 1.5 g (7.14 mmol) | 1.517 g (7.22 mmol) | 2.5 mmol |

| Sodium Borohydride | 20 mg (0.529 mmol) | 0.2 g (5.29 mmol) | 0.3 g (7.93 mmol) | 0.300 g (7.93 mmol) | 2.5 mmol |

| Solvent | |||||

| 95% Ethanol | 1.0 mL | 10 mL | 15 mL | 20 mL | 4 mL |

| Reaction Time | ~10 min | ~15 min | 15 min | 30 min | ~10 min |

| Workup | |||||

| Water | Not specified | Not specified | 15 mL + ~30 mL | 10-20 mL | 5 mL |

| 6M HCl | Not specified | Not specified | 0.5 mL | Not specified | Not specified |

| Product Yield | Not specified | Not specified | Not specified | 60.62% | Not specified |

| Melting Point (°C) | Not specified | Not specified | Not specified | 136.1–136.5 | Not specified |

| Literature M.P. (°C) | 137-139 (meso) | 137-139 (meso) | 137-139 (meso) | 137-139 (meso)[3] | 137-139 (meso) |

Experimental Protocols

Detailed methodologies for the synthesis are provided below. These protocols are based on established literature procedures and are scalable.

Protocol 1: Semi-Microscale Synthesis

This procedure is adapted from several sources and is suitable for standard laboratory work.[3][4]

Reagents and Materials:

-

Benzil (1.50 g, 7.14 mmol)

-

95% Ethanol (15-20 mL)

-

Sodium Borohydride (0.30 g, 7.93 mmol)

-

Deionized Water

-

Erlenmeyer flasks (125 mL)

-

Stir bar or swirling capability

-

Heating plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolution of Benzil: In a 125 mL Erlenmeyer flask, combine benzil (1.50 g) and 95% ethanol (15 mL). Gently heat the mixture with swirling until the yellow benzil solid is completely dissolved.[8]

-

Cooling: Remove the flask from the heat and cool it under a stream of tap water or in an ice bath to form a fine suspension of benzil crystals.[4]

-

Reduction: To the cooled suspension, add sodium borohydride (0.30 g) in small portions over approximately five minutes while continuously swirling the flask.[3][4] An exothermic reaction will occur, and the yellow color of the solution will fade. The reaction is typically complete within 10-15 minutes.[8][9]

-

Workup and Hydrolysis: After the reaction is complete (the solution becomes colorless), add deionized water (15 mL) dropwise to the flask.[3] Gently heat the mixture to a boil to hydrolyze the intermediate borate ester and dissolve the product. If the solution is not clear, perform a hot gravity filtration.[4]

-

Crystallization: Add an additional portion of deionized water (~30 mL) to the hot, clear solution to induce crystallization.[4] Allow the flask to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystal formation.[2] The product should form as lustrous white plates.[2]

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold water. Allow the product to air dry on the filter for at least 15 minutes. For final drying, the product can be placed in a drying oven at a moderate temperature (~100 °C) or left to dry overnight.[12]

-

Characterization: Determine the mass and percent yield of the dried this compound. Measure the melting point to assess purity and identify the stereoisomer (meso-hydrobenzoin melts at approximately 137–139 °C).[3]

Caption: Experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Borohydride reduction of a ketone [cs.gordon.edu]

- 3. odinity.com [odinity.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. studylib.net [studylib.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. studylib.net [studylib.net]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. studylib.net [studylib.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

The Cornerstone of Chirality: A Technical Guide to Hydrobenzoin in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R,R)- and (S,S)-Hydrobenzoin, with their C2-symmetric 1,2-diol structure, have emerged as versatile and indispensable scaffolds in the field of asymmetric synthesis. Their rigid, well-defined chiral architecture provides a powerful tool for the stereocontrolled construction of complex molecules, a critical aspect in the development of new therapeutic agents. This technical guide delves into the theoretical underpinnings of hydrobenzoin's utility as a chiral auxiliary and a precursor to a diverse range of chiral ligands, providing a comprehensive resource for professionals in chemical research and drug development.

Core Principles of Stereochemical Control

The efficacy of this compound and its derivatives in asymmetric synthesis stems from several key principles:

-

C2-Symmetry: The inherent C2 symmetry of the this compound backbone simplifies the analysis of transition states and often leads to the formation of a single diastereomer or enantiomer. This symmetry reduces the number of possible competing transition states, thereby enhancing selectivity.

-

Steric Hindrance: The bulky phenyl groups of this compound create a highly defined and sterically hindered chiral environment. This steric bulk effectively shields one face of a reactive center, directing the approach of incoming reagents to the less hindered face and thus controlling the stereochemical outcome of the reaction.

-

Conformational Rigidity: The 1,2-diol moiety can be readily converted into cyclic derivatives, such as acetals, ketals, or incorporated into larger ring systems with metals. This locks the molecule into a rigid conformation, further enhancing the predictability and effectiveness of the stereochemical control. The fixed orientation of the phenyl groups in these rigid structures is crucial for creating a consistent chiral environment.

-

Tunability: The aromatic rings of this compound can be functionalized to fine-tune the steric and electronic properties of the resulting chiral auxiliaries and ligands. This allows for the optimization of selectivity and reactivity for specific transformations.

Applications in Asymmetric Synthesis

This compound's versatility is demonstrated in its application across a wide spectrum of asymmetric reactions, both as a covalently bound chiral auxiliary and as a scaffold for chiral ligands in catalytic processes.

This compound as a Chiral Auxiliary

When temporarily incorporated into a substrate, a this compound-derived chiral auxiliary directs the stereochemical course of a reaction. The auxiliary is subsequently cleaved to reveal the desired enantiomerically enriched product.

A prominent example is its use in asymmetric aldol reactions . By forming a chiral acetal with a glyoxylate, for instance, the this compound moiety effectively blocks one face of the enolate, leading to highly diastereoselective additions to aldehydes.

This compound-Derived Chiral Ligands

The 1,2-diol functionality of this compound is an excellent anchor for the synthesis of a wide array of chiral ligands for transition metal-catalyzed reactions. These ligands chelate to a metal center, creating a chiral coordination sphere that influences the stereochemical outcome of the catalytic transformation.

Key examples include:

-

Asymmetric Hydrogenation: Chiral phosphine ligands derived from this compound have been successfully employed in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins, ketones, and imines, affording products with high enantiomeric excess.

-

Asymmetric Allylation: Lewis acid complexes of this compound and its derivatives, such as the notable ligand "Vivol," catalyze the enantioselective allylation of aldehydes, a powerful method for the formation of chiral homoallylic alcohols.

-

Asymmetric Epoxidation and Dihydroxylation: this compound derivatives have been used to construct ligands for metal-catalyzed asymmetric epoxidation of olefins and dihydroxylation reactions, providing access to chiral epoxides and diols.

Quantitative Data Summary

The following tables summarize the performance of this compound and its derivatives in various key asymmetric reactions, providing a comparative overview of their efficacy.

| Reaction | Catalyst/Auxiliary | Substrate | Yield (%) | e.e. (%) | Reference |

| Asymmetric Allylboration | (R,R)-Hydrobenzoin · SnCl4 | Hydrocinnamaldehyde | - | 26 | [1] |

| Asymmetric Allylboration | (R,R)-Vivol · SnCl4 | Hydrocinnamaldehyde | - | 93 | [1] |

| Asymmetric Aldol Reaction | (R,R)-Hydrobenzoin/Calcium Complex | Acetophenone | 76 | 91 | |

| Asymmetric Sulfide Oxidation | (S,S)-Hydrobenzoin/Titanium Complex | Thioanisole | 95 | 92 | |

| Asymmetric Hydrogenation | Rh(I) / this compound-derived Bisphosphinite | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |

Experimental Protocols

Synthesis of (R,R)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol outlines the synthesis of enantiomerically pure this compound, a key starting material for many of the applications described herein.

Materials:

-

trans-Stilbene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH3SO2NH2)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL/mmol of olefin) is cooled to 0 °C.

-

AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added to the cooled solvent. The mixture is stirred until both phases are clear.

-

trans-Stilbene (1 eq) is added at once, and the reaction mixture is stirred vigorously at 0 °C.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g/mmol of olefin) and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (R,R)-hydrobenzoin as a white crystalline solid.

Asymmetric Allylation of Benzaldehyde using a (R,R)-Hydrobenzoin-Titanium Complex

This protocol details the use of a this compound-derived catalyst for the enantioselective addition of an allyl group to an aldehyde.

Materials:

-

(R,R)-Hydrobenzoin

-

Titanium(IV) isopropoxide

-

Allyltributyltin

-

Benzaldehyde

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (R,R)-hydrobenzoin (0.2 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added titanium(IV) isopropoxide (0.2 mmol). The mixture is stirred for 1 hour.

-

The solution is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltributyltin (1.2 mmol).

-

The reaction mixture is stirred at -78 °C for 6 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome in this compound-mediated asymmetric reactions can be rationalized through the analysis of the transition state assemblies. The following diagrams, generated using the DOT language, illustrate the key interactions that govern the stereoselectivity.

Caption: Mechanism of Lewis-acid catalyzed asymmetric allylation.

The chiral Lewis acid, formed from a this compound derivative and a metal, coordinates to the aldehyde. This coordination, within the rigid chiral environment provided by the this compound ligand, dictates the facial selectivity of the nucleophilic attack by the allylating reagent through a highly organized, chair-like transition state.

Caption: Workflow for a this compound-mediated asymmetric aldol reaction.

This workflow illustrates the role of a this compound-derived chiral auxiliary. The auxiliary is first attached to the substrate, which then undergoes a diastereoselective reaction (in this case, enolate formation followed by an aldol addition). The stereochemical information is transferred from the auxiliary to the newly formed stereocenters. Finally, the auxiliary is removed to yield the enantioenriched product.

References

The Solubility of Hydrobenzoin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of hydrobenzoin (1,2-diphenyl-1,2-ethanediol) in various common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for a common synthesis route of this compound. The information is intended to serve as a practical resource for laboratory work, aiding in solvent selection for synthesis, purification, and formulation development involving this compound and its derivatives.

Introduction

This compound, a vicinal diol, exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and the achiral meso-hydrobenzoin. These compounds are valuable chiral building blocks and auxiliaries in asymmetric synthesis. A thorough understanding of their solubility in different organic solvents is crucial for their effective use in various chemical processes, including reaction setup, product isolation, recrystallization, and formulation. This guide addresses the solubility characteristics of this compound, with a focus on providing practical data and methodologies for laboratory applications.

Quantitative Solubility Data

The solubility of a compound is dependent on the solute's and solvent's physical and chemical properties, as well as temperature and pressure. The following tables summarize the available quantitative solubility data for different isomers of this compound in common organic solvents.

Table 1: Solubility of meso-Hydrobenzoin

| Solvent | Temperature (°C) | Solubility | Unit |

| Ethanol | Not Specified | 25 | mg/mL[1][2] |

| Water | 20 | 2.5 | mg/mL[3] |

| Water | 100 | 12.5 | mg/mL[3] |

Table 2: Solubility of (R,R)-(+)-Hydrobenzoin

| Solvent | Temperature (°C) | Solubility | Unit |

| DMSO | Not Specified | 100 | mg/mL[4] |

| DMSO, PEG300, Tween-80, Saline (10:40:5:45) | Not Specified | ≥ 4.55 | mg/mL[4] |

| DMSO, Corn Oil (10:90) | Not Specified | ≥ 2.5 | mg/mL[4] |

Qualitative Solubility Information

-

meso-Hydrobenzoin: It is described as being freely soluble in hot alcohol and chloroform[3][5]. One source indicates it is insoluble in water[6][7], which likely signifies very low solubility at room temperature.

-

(R,R)-(+)-Hydrobenzoin: This isomer is reported to be soluble in organic solvents such as ethanol and acetone, with limited solubility in water[8]. It is also soluble in DMSO[9][10].

-

(S,S)-(-)-Hydrobenzoin: It is slightly soluble in chloroform and methanol[11].

-

(dl-)-Hydrobenzoin (racemic mixture): This form is noted to be soluble in methanol[12][13].

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a solid in a liquid is the gravimetric shake-flask method. This protocol is a generalized procedure that can be adapted for various solute-solvent systems.

Principle

A saturated solution is prepared by agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. A known volume or mass of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute is measured, from which the solubility can be calculated.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Conical flasks or vials with secure caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure

-

Preparation: Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solute-solvent system and should be determined by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a sufficient time for the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility. It is crucial to filter the solution to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure).

-

Drying and Weighing: Dry the residue in an oven at a suitable temperature (below the melting point of this compound) until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solution taken (L))

Synthesis of this compound Workflow

A common laboratory synthesis of this compound involves the reduction of benzil. This workflow can be visualized to illustrate the key steps in the process.

Caption: Workflow for the synthesis of this compound via reduction of benzil.

Conclusion

This technical guide has compiled the available solubility data for this compound in common organic solvents, highlighting the existing gaps in quantitative information. The provided experimental protocol offers a standardized method for researchers to determine solubility in their specific solvent systems of interest. The visualized synthesis workflow provides a clear overview of a common laboratory preparation of this compound. It is anticipated that this guide will be a valuable resource for scientists and researchers working with this versatile class of compounds.

References

- 1. meso-Hydrobenzoin 99 579-43-1 [sigmaaldrich.com]

- 2. meso-Hydrobenzoin 99 579-43-1 [sigmaaldrich.com]

- 3. This compound [drugfuture.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. meso-Hydrobenzoin, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. meso-1,2-Diphenyl-1,2-ethanediol, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 7. meso-1,2-Diphenyl-1,2-ethanediol, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CAS 52340-78-0: (R,R)-Hydrobenzoin | CymitQuimica [cymitquimica.com]

- 9. (R,R)-(+)-HYDROBENZOIN CAS#: 52340-78-0 [m.chemicalbook.com]

- 10. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 11. (S,S)-(-)-HYDROBENZOIN | 2325-10-2 [chemicalbook.com]

- 12. 655-48-1 CAS MSDS ((+/-)-HYDROBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. (+/-)-HYDROBENZOIN | 655-48-1 [chemicalbook.com]

Spectroscopic Profile of Hydrobenzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hydrobenzoin, a key organic compound with applications in synthesis and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that this compound exists as stereoisomers (meso, (+)- and (-)-enantiomers). The data presented here is primarily for the meso- and the racemic (+/-) forms, as commonly reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (+/-)-Hydrobenzoin

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1-7.3 | Multiplet | Aromatic protons (Ar-H) |

| 4.58 | Doublet | Methine protons (CH-OH) |

| 5.37 | Doublet | Hydroxyl protons (OH) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for meso-Hydrobenzoin [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 142.21 | Quaternary aromatic carbon (C-ipso) |

| 127.15 | Aromatic carbon (C-ortho/meta) |

| 127.06 | Aromatic carbon (C-ortho/meta) |

| 126.57 | Aromatic carbon (C-para) |

| 77.62 | Methine carbon (CH-OH)[1] |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH)[3][4][5] |

| 3000-3100 | C-H stretch | Aromatic (Ar-H)[3][4][5] |

| 1500-1600 | C=C stretch | Aromatic ring[3] |

| ~1450 & ~1490 | C=C stretch | Aromatic ring |

| ~1060 | C-O stretch | Alcohol (-C-O) |

| ~700 & ~750 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks for (+/-)-Hydrobenzoin (Electron Ionization) [6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 214 | < 5 | [M]⁺ (Molecular Ion) |

| 108 | 100 | [C₇H₈O]⁺ |

| 107 | 95 | [C₇H₇O]⁺ (benzoyl cation) |

| 79 | 50 | [C₆H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of approximately 0-10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of approximately 0-160 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if coupled.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Solved 13C-NMR spectra meso-hydrobenzoin 22.53 MHz 0.039 g: | Chegg.com [chegg.com]

- 2. Solved GIVEN: Give a detailed assignment of peaks for this | Chegg.com [chegg.com]

- 3. brainly.com [brainly.com]

- 4. This compound | C14H14O2 | CID 95447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assign the 'H- and ?13C-NMR spectra of the | Chegg.com [chegg.com]

- 6. (+/-)-HYDROBENZOIN(655-48-1) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stereoisomers of Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a diol that serves as a valuable chiral building block in asymmetric synthesis. Its structure contains two stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso compound. The stereochemical purity of this compound is crucial for its application in the synthesis of pharmaceuticals and other chiral molecules. This guide provides a comprehensive overview of the different forms of this compound, including their synthesis, resolution, and physical and spectroscopic properties.

Stereoisomers of this compound

This compound exists in the following stereoisomeric forms:

-

(+)-(R,R)-Hydrobenzoin: One of the chiral enantiomers.

-

(-)-(S,S)-Hydrobenzoin: The other chiral enantiomer.[1]

-

meso-Hydrobenzoin: An achiral diastereomer which is superimposable on its mirror image.

Physical and Chemical Properties

The distinct stereochemistry of each isomer results in different physical properties, which are essential for their identification and separation.

| Property | meso-Hydrobenzoin | (±)-Hydrobenzoin (Racemic Mixture) | (+)-(R,R)-Hydrobenzoin | (-)-(S,S)-Hydrobenzoin |

| Molecular Formula | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol | 214.26 g/mol | 214.26 g/mol | 214.26 g/mol |

| Melting Point | 137-139 °C | 119-121 °C | 146-148 °C | 148-150 °C[2] |

| Specific Rotation [α]D | 0° | 0° | +95.0° (c=0.87, ethanol) | -94° (c=2.5, ethanol) |

| Solubility | Soluble in ethanol (25 mg/mL, clear, colorless). | Soluble in methanol. | Data not readily available | Slightly soluble in chloroform and methanol.[3] |

Experimental Protocols

Synthesis of meso-Hydrobenzoin via Reduction of Benzil

This protocol describes the diastereoselective reduction of benzil to meso-hydrobenzoin using sodium borohydride.

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

In a suitable flask, suspend 1.0 g of benzil in 10 mL of 95% ethanol.

-

While stirring, cautiously add 0.2 g of sodium borohydride in small portions. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature for 15-20 minutes. The yellow color of benzil should fade.

-

To the reaction mixture, add 10 mL of water and heat until the solution is clear to decompose the borate ester intermediate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and air dry.

Synthesis of (±)-Hydrobenzoin (Racemic Mixture)

The synthesis of the racemic mixture can be achieved through the reduction of benzoin.

Materials:

-

Benzoin

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

6M Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 1.0 g of benzoin in 10 mL of ethanol in a 50 mL Erlenmeyer flask.

-

Carefully add 0.20 g of sodium borohydride in small portions over 5 minutes with swirling.

-

Allow the reaction to proceed at room temperature for 20 minutes with frequent swirling.

-

Cool the flask in an ice bath and add 15 mL of water, followed by 0.5 mL of 6M HCl.

-

Add another 5 mL of water and let the mixture stand for 20 minutes with occasional swirling to allow for crystallization.

-

Collect the product by suction filtration and rinse with 50 mL of water.

-

Recrystallize the crude product from a mixture of ethanol and water.

Resolution of (±)-Hydrobenzoin by Preferential Crystallization

This method separates the enantiomers from a racemic mixture by inducing the crystallization of one enantiomer using seed crystals.

Materials:

-

(±)-Hydrobenzoin

-

Ethanol

-

Seed crystals of (-)-hydrobenzoin

Procedure:

-

Prepare a saturated solution of (±)-hydrobenzoin in ethanol at a specific temperature.

-

Introduce a small seed crystal of (-)-hydrobenzoin into the supersaturated solution.

-

Allow the solution to stand undisturbed. The (-)-enantiomer will preferentially crystallize out of the solution.

-

Separate the crystals by filtration. The mother liquor will be enriched in the (+)-enantiomer.

Spectroscopic Data

Spectroscopic methods such as NMR and IR are critical for the characterization of this compound stereoisomers.

| Isomer | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | FTIR (cm⁻¹) |

| meso-Hydrobenzoin | ~4.7 (s, 2H, CH), ~7.2-7.4 (m, 10H, Ar-H) | Data not readily available | ~3350-3425 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1450, ~1600 (C=C stretch, aromatic) |

| (±)-Hydrobenzoin | ~4.8 (s, 2H, CH), ~7.2-7.4 (m, 10H, Ar-H) | Data not readily available | ~3350-3425 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1450, ~1600 (C=C stretch, aromatic) |

Note: The ¹H NMR spectra of the meso and racemic forms are very similar, and differentiation may require careful analysis or the use of chiral shift reagents. The key distinction in the IR spectrum of this compound compared to its precursor benzil is the absence of the sharp carbonyl (C=O) stretch around 1680 cm⁻¹.

Logical Relationships and Experimental Workflows

The synthesis of the different stereoisomers of this compound can be visualized as a series of reaction pathways.

References

A Comprehensive Technical Guide to Hydrobenzoin: Nomenclature, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydrobenzoin, a diaryl-substituted vicinal diol with significant applications in stereoselective synthesis and as a precursor for chiral ligands and auxiliaries. The document details its nomenclature according to IUPAC conventions, explores its stereoisomeric forms, presents key quantitative data, and outlines detailed experimental protocols for its synthesis and characterization.

IUPAC Nomenclature and Stereoisomerism

This compound, systematically named 1,2-diphenylethane-1,2-diol, is a C14H14O2 molecule characterized by a central ethane-1,2-diol backbone with a phenyl group attached to each carbon atom.[1][2] The presence of two stereocenters at the C1 and C2 positions gives rise to three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso compound.[3]

The stereochemical configurations are assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The enantiomeric pair is often referred to as (±)-hydrobenzoin or dl-hydrobenzoin.[4][5] The meso form, which possesses an internal plane of symmetry and is therefore achiral and optically inactive, is designated as (1R,2S)-1,2-diphenylethane-1,2-diol.[6][7]

A summary of the nomenclature for the different stereoisomers of this compound is provided in the table below.

| Common Name | Systematic IUPAC Name | Stereochemical Descriptor | CAS Number |

| (R,R)-Hydrobenzoin | (1R,2R)-1,2-diphenylethane-1,2-diol | (R,R) | 52340-78-0[8] |

| (S,S)-Hydrobenzoin | (1S,2S)-1,2-diphenylethane-1,2-diol | (S,S) | 2325-10-2[9] |

| meso-Hydrobenzoin | (1R,2S)-1,2-diphenylethane-1,2-diol | meso | 579-43-1[6][10][11] |

| (±)-Hydrobenzoin | (rac)-1,2-diphenylethane-1,2-diol | Racemic | 655-48-1[12] |

Quantitative Data

The physical and chemical properties of this compound isomers are distinct, particularly their melting points, which are a direct consequence of their different molecular symmetries and crystal packing efficiencies.

| Property | (R,R)-Hydrobenzoin | (S,S)-Hydrobenzoin | meso-Hydrobenzoin | (±)-Hydrobenzoin |

| Molecular Formula | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ |

| Molecular Weight ( g/mol ) | 214.26 | 214.26 | 214.26 | 214.26 |

| Melting Point (°C) | 148-149[3] | 148-150[9][13] | 137-139[3] | 122-123[3] |

| Optical Rotation ([α]D) | +91.6° (c 1.05, ethanol)[4] | -94° (c 2.5, ethanol)[9][13] | 0° | 0° |

Experimental Protocols

The most common laboratory synthesis of this compound involves the reduction of benzil (1,2-diphenyl-1,2-ethanedione). The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions. The following protocol describes a typical procedure for the synthesis of meso-hydrobenzoin via the reduction of benzil with sodium borohydride.

Synthesis of meso-Hydrobenzoin

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

In a suitable flask, dissolve benzil in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution. The yellow color of the benzil will fade as the reaction proceeds.

-

After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.

-

To quench the reaction and hydrolyze the intermediate borate ester, add water.

-

Gently heat the solution to dissolve any precipitated salts.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization of the this compound product.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure meso-hydrobenzoin.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point Determination: Comparison of the experimental melting point with the literature values for the different isomers can help identify the product.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and the absence of the carbonyl (C=O) stretch that would be present in the starting material, benzil.

-